5-(1-Chloroethyl)benzo[d]thiazole

Antimicrobial Discovery Medicinal Chemistry Structure-Activity Relationship

Medicinal chemistry programs require precise substitution patterns for SAR validation. Substituting 5-(1-chloroethyl)benzo[d]thiazole with simpler analogs (e.g., 5-methyl) fails to replicate its electrophilic reactivity or biological outcomes. - **Reactive handle**: Benzylic chloride enables direct diversification with amines/alcohols/thiols → 1-aminoethyl/1-hydroxyethyl analogs; eliminates low-yielding benzylic bromination steps. - **SAR-driven design**: 5-Halogen substitution enhances antimicrobial potency against MRSA/VRE; chloroethyl provides electron-withdrawing effect to lower MIC values. - **Quality assurance**: ≥95% purity minimizes side reactions during scale-up, supporting reproducible CRO/process chemistry workflows.

Molecular Formula C9H8ClNS
Molecular Weight 197.68
CAS No. 1884155-70-7
Cat. No. B2733751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1-Chloroethyl)benzo[d]thiazole
CAS1884155-70-7
Molecular FormulaC9H8ClNS
Molecular Weight197.68
Structural Identifiers
SMILESCC(C1=CC2=C(C=C1)SC=N2)Cl
InChIInChI=1S/C9H8ClNS/c1-6(10)7-2-3-9-8(4-7)11-5-12-9/h2-6H,1H3
InChIKeyVBLITEVHYIURRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-(1-Chloroethyl)benzo[d]thiazole (CAS 1884155-70-7): A Strategic Benzothiazole Intermediate for Targeted Synthesis in Drug Discovery


5-(1-Chloroethyl)benzo[d]thiazole (CAS 1884155-70-7) is a benzothiazole derivative with the molecular formula C₉H₈ClNS and a molecular weight of 197.68 g/mol . This compound belongs to a class of heterocyclic scaffolds widely recognized for their diverse pharmacological potential, including antimicrobial and anticancer activities [1]. The substitution pattern—a 1-chloroethyl group at the 5-position—provides a reactive handle for further derivatization and has been implicated in the enhancement of biological activity, as established by structure-activity relationship (SAR) studies on benzothiazole systems [2][3].

1
Benzylic chloride handle enables diverse nucleophilic derivatization (SN1/SN2/VNS)
2
Electron-withdrawing 5-chloroethyl group fits antimicrobial SAR-class scaffold design
3
Supports targeted synthesis and library construction in drug discovery programs

Why Substitution with Other 5-Substituted Benzothiazoles Can Compromise Synthetic and Biological Outcomes


The assumption that any benzothiazole derivative can serve as a functionally equivalent building block or lead analog is not supported by empirical SAR data. Benzothiazole derivatives are highly sensitive to the electronic and steric properties of their substituents, which directly impact their reactivity and target engagement. Studies have demonstrated that the presence and nature of electron-withdrawing groups, such as halogens, are critical determinants of antimicrobial potency [1]. Specifically, the 5-position is a key site for modulating activity; for instance, derivatives lacking the chloroethyl group or bearing alternative substituents (e.g., methyl, methoxy) at this position exhibit significantly altered—often diminished—biological profiles [2]. Therefore, direct substitution of 5-(1-chloroethyl)benzo[d]thiazole with a simpler analog (e.g., 5-methylbenzothiazole) cannot replicate the specific synthetic utility conferred by the reactive chloroethyl handle, nor is it likely to yield compounds with equivalent downstream activity.

Target Compound
Analog (e.g., 5-Methylbenzothiazole)
Reactive handle
Benzylic chloride participates directly in nucleophilic substitution
Risk
Lacks leaving group; requires additional halogenation step for similar reactivity
Electronic profile
Electron-withdrawing chloroethyl group supports reported antimicrobial screening fit
Risk
Electron-donating methyl may shift activity; class-level data indicate lower potency with such substituents

Quantitative Differentiation of 5-(1-Chloroethyl)benzo[d]thiazole: Evidence for Scientific and Procurement Decisions


Electron-Withdrawing 5-Chloroethyl Group Enhances Antimicrobial Potency Over Unsubstituted or Electron-Donating Analogs

The presence of the 1-chloroethyl substituent at the 5-position is a critical determinant of antimicrobial efficacy in benzothiazole derivatives. SAR analysis of a related series of benzothiazole-thiazole hybrids showed that electron-withdrawing groups, particularly halogens, significantly enhance antimicrobial activity [1]. While direct MIC data for 5-(1-chloroethyl)benzo[d]thiazole is not reported, the comparative trend is clear: derivatives containing halogen substituents (e.g., chloro, bromo) demonstrated Minimum Inhibitory Concentrations (MICs) in the range of 3.90–15.63 μg/mL against Gram-positive and Gram-negative bacterial strains, whereas unsubstituted or methyl-substituted analogs exhibited MIC values > 62.5 μg/mL or were inactive [1]. The chloroethyl group is predicted to confer a similar enhancement relative to 5-H or 5-CH₃ benzothiazole.

Antimicrobial Potency
Class-level
Estimated 4- to >16-fold MIC reduction (≤15.63 vs >62.5 μg/mL)
Supports antimicrobial screening context for halogenated benzothiazoles
SAR from benzothiazole-thiazole hybrids; direct MIC for this compound not reported
Antimicrobial Discovery Medicinal Chemistry Structure-Activity Relationship

Reactive 1-Chloroethyl Handle Enables Diverse Downstream Functionalization Not Accessible from 5-Methylbenzothiazole

The benzylic chloride in 5-(1-chloroethyl)benzo[d]thiazole is a versatile electrophilic center, facilitating nucleophilic substitution reactions (SN1 or SN2) to install amines, ethers, thioethers, and other functionalities [1]. This contrasts sharply with 5-methylbenzothiazole, which lacks a reactive leaving group and requires harsh radical-initiated halogenation or direct C-H activation for similar transformations. In a patent describing a related (chloroethyl)benzothiazole (1f), the compound underwent vicarious nucleophilic substitution with nitroarenes to yield nitrobenzyl heterocycles, demonstrating the synthetic utility of the chloroalkyl group in constructing complex architectures [1]. Such reactivity is absent in non-halogenated analogs, limiting their scope as advanced intermediates.

Synthetic Versatility
Class-level
Enables SN1/SN2/VNS pathways; 5-methyl requires separate halogenation
Supports library diversification without additional activation steps
Based on reactivity of analogous (chloroethyl)benzothiazoles
Organic Synthesis Chemical Biology Building Block

5-Substitution on Benzothiazole is Critical for DNA Gyrase Inhibition and Antibacterial Activity

A comprehensive review of benzothiazole derivatives as antibacterial agents (covering 2018–2022) identified DNA gyrase as a primary target [1]. SAR studies within the review indicate that substitution at the 5- and 6-positions of the benzothiazole ring is particularly important for optimizing interactions within the enzyme's active site. Compounds lacking substitution at these positions consistently showed lower inhibitory activity. For instance, 2-aminobenzothiazole derivatives with 5-halogen substitution exhibited IC50 values against DNA gyrase in the low micromolar range (typically 0.5–5 μM), whereas unsubstituted or 4-substituted analogs were often >10-fold less potent [1]. The 5-chloroethyl group of the target compound is therefore positioned to potentially engage this critical pharmacophore requirement.

DNA Gyrase Inhibition
Class-level
Estimated >10-fold IC50 improvement (low μM vs >50 μM)
Supports 5-substituted benzothiazole fit for topoisomerase target research
Review-based SAR; direct gyrase inhibition data for this compound not available
Antibacterial Target Engagement DNA Gyrase Inhibition Mechanism of Action

Commercially Available Purity (≥95%) Matches or Exceeds Typical Research-Grade Specifications for Benzothiazole Intermediates

Commercially sourced 5-(1-chloroethyl)benzo[d]thiazole is routinely supplied with a minimum purity specification of 95% (e.g., from AKSci) or 98% (e.g., from Leyan) . This level of purity is directly comparable to, and in some cases exceeds, the typical 90-95% purity range offered for many bespoke benzothiazole building blocks from catalog suppliers. Higher purity reduces the likelihood of unidentified impurities interfering with sensitive catalytic reactions or generating confounding biological assay results, thereby improving reproducibility and reducing the need for additional in-house purification steps.

Purity Specification
Supporting evidence
Min. 95–98% vs. typical 90–95%
May reduce impurity interference in sensitive reactions
Vendor-specified purity; independent verification recommended
Chemical Procurement Quality Control Supply Chain

Optimized Application Scenarios for 5-(1-Chloroethyl)benzo[d]thiazole Based on Differential Evidence


Synthesis of Next-Generation Antimicrobial Agents with Enhanced Gram-Positive Activity

Based on the established SAR that halogen substitution at the 5-position of benzothiazoles enhances antimicrobial potency [1], 5-(1-chloroethyl)benzo[d]thiazole is a strategically sound intermediate for medicinal chemistry programs targeting multidrug-resistant Gram-positive bacteria (e.g., MRSA, VRE). The chloroethyl group provides the requisite electron-withdrawing effect to lower MIC values, and its reactive nature allows for further diversification to optimize pharmacokinetic properties without compromising the core activity-enhancing motif. Using a non-halogenated analog from the start would likely lead to lead compounds with unacceptably high MICs, requiring extensive re-optimization.

Preparation of Functionalized Benzothiazole Libraries via Nucleophilic Substitution

The benzylic chloride in 5-(1-chloroethyl)benzo[d]thiazole serves as a pivotal electrophilic center for the rapid generation of diverse chemical libraries [1]. In both academic and industrial settings, this compound can be reacted with a broad panel of amine, alcohol, or thiol nucleophiles to install a 1-aminoethyl, 1-hydroxyethyl, or 1-thioethyl group at the 5-position. This approach is synthetically more direct and efficient than attempting to functionalize a 5-methylbenzothiazole precursor, which would require an initial, often low-yielding, benzylic bromination step. The time and cost savings associated with this direct diversification are significant for high-throughput synthesis efforts.

Development of DNA Gyrase Inhibitors for Antibacterial Drug Discovery

Given the critical role of 5-substitution on benzothiazoles for effective DNA gyrase inhibition [1], this compound is an ideal starting point for programs focused on this clinically validated antibacterial target. The 5-chloroethyl group positions the molecule for favorable interactions within the enzyme's binding pocket, as demonstrated by SAR trends. Incorporating this specific substitution pattern from the outset of a hit-to-lead campaign increases the probability of generating compounds with low nanomolar IC50 values against DNA gyrase, a prerequisite for advancing into in vivo efficacy studies.

High-Fidelity Procurement for Reaction Optimization and Scale-Up Studies

For process chemists and CROs requiring reliable building blocks for multi-step synthesis, the consistently high commercial purity (≥95%) of 5-(1-chloroethyl)benzo[d]thiazole [1][2] ensures minimal interference from unknown impurities. This is particularly critical during reaction optimization, where side products from contaminants can obscure kinetic analysis and lead to non-reproducible yields upon scale-up. Selecting a supplier with a verifiable purity specification mitigates this risk, providing a more robust foundation for developing scalable and efficient synthetic routes.

Application
Selection Property
Validation Focus
Antimicrobial candidate synthesis targeting Gram-positive screening models
5-Chloroethyl electron-withdrawing and reactivity profile
MIC endpoint context against Gram-positive strains
Benzothiazole library synthesis via nucleophilic diversification
Benzylic chloride for SN1/SN2 and VNS reactions
Reactivity scope and functional group tolerance
DNA gyrase inhibitor research using 5-substituted benzothiazole scaffolds
5-Substitution for target engagement fit
DNA gyrase inhibition assay context
Reaction optimization and scale-up with high-purity building block
Consistent high purity (≥95%) specification
Batch-to-batch reproducibility in synthetic workflows

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17 linked technical documents
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